molecular formula C15H12FNO2 B1653966 4-[(4-Fluorophenyl)hydroxymethyl]-3-(hydroxymethyl)benzenecarbonitrile CAS No. 207680-98-6

4-[(4-Fluorophenyl)hydroxymethyl]-3-(hydroxymethyl)benzenecarbonitrile

Cat. No. B1653966
Key on ui cas rn: 207680-98-6
M. Wt: 257.26 g/mol
InChI Key: JOWBVIAXILQDHG-UHFFFAOYSA-N
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Patent
US07411077B2

Procedure details

In particular, step (a), consisting of the treatment of 5-cyanophthalide with a 4-fluorophenylmagnesium halide, occurs according to a classical Grignard reaction procedure, for example under the conditions described in Example 1 of U.S. Pat. No. 4,136,193 for the 5-bromophthalide, by treating 1.05-1.35 equivalents of a Grignard solution, titred at 15-20%, said solution being prepared from p-fluorobromobenzene and magnesium turnings in an ether, for example in tetrahydrofuran, with 5-cyanophthalide and by adding said Grignard reagent in the amount capable of consuming practically the whole starting 5-cyanophthalide. In practice, the operator controls the course of the reaction by HPLC [column: Develosil C18 4.6×250 mm, 5μ; DETECTOR: UV 240 nm; FLOW: 1.5 ml/min; GRADIENT: A: aqueous NH4H2PO4+H3PO4 at pH=2.85/B: CH3CN/H2O=9/1 (v/v)] and stops it when 2-3% of unreacted 5-cyanophthalide remains. The product thus obtained is directly submitted to the next step (b) consinsting of a reduction with an agent reducing ketones to alcohols for example with NaBH4, or with LiAlH4 as described in Example 3 of U.S. Pat. No. 4,136,193, to obtain the corresponding 3-hydroxymethyl-4-[(4-fluorophenyl)hydroxymethyl]benzonitrile.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ketones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
[Compound]
Name
4-fluorophenylmagnesium halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
NH4H2PO4 H3PO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:8](=[O:9])[O:7][CH2:6]2)#[N:2].BrC1C=C2C(=CC=1)C(=O)OC2.[F:24][C:25]1[CH:30]=[CH:29][C:28](Br)=[CH:27][CH:26]=1.[Mg].[BH4-].[Na+].[H-].[H-].[H-].[H-].[Li+].[Al+3]>O1CCCC1.CC#N.O.CCOCC>[OH:7][CH2:6][C:5]1[CH:4]=[C:3]([CH:12]=[CH:11][C:10]=1[CH:8]([C:28]1[CH:29]=[CH:30][C:25]([F:24])=[CH:26][CH:27]=1)[OH:9])[C:1]#[N:2] |f:4.5,6.7.8.9.10.11,13.14|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C=1C=C2COC(=O)C2=CC1
Step Two
Name
ketones
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC#N.O
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Nine
Name
4-fluorophenylmagnesium halide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C2COC(=O)C2=CC1
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)Br
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C=1C=C2COC(=O)C2=CC1
Step Fourteen
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fifteen
Name
NH4H2PO4 H3PO4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 16
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C=1C=C2COC(=O)C2=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
by adding
CUSTOM
Type
CUSTOM
Details
of consuming practically the
CUSTOM
Type
CUSTOM
Details
the course of the reaction by HPLC [column
CUSTOM
Type
CUSTOM
Details
The product thus obtained

Outcomes

Product
Name
Type
product
Smiles
OCC=1C=C(C#N)C=CC1C(O)C1=CC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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